tert-Butyl 2-(2-tert-butyl-3-ethoxycarbonyl-5-methyl-1H-pyrrol-1-yl)ethylcarbamate
Overview
Description
Tert-Butyl 2-(2-tert-butyl-3-ethoxycarbonyl-5-methyl-1H-pyrrol-1-yl)ethylcarbamate is a useful research compound. Its molecular formula is C19H32N2O4 and its molecular weight is 352.5 g/mol. The purity is usually 95%.
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Scientific Research Applications
Organic Synthesis and Reaction Mechanisms
One area of application involves the exploration of divergent and solvent-dependent reactions. Rossi et al. (2007) described the synthesis of various pyrrole derivatives starting from a similar compound, highlighting the importance of solvent choice and temperature in determining the reaction pathway and product distribution. This study provides insights into the mechanism of pyrrole synthesis, including the potential for [4+2] cycloaddition and addition/cyclization pathways (E. Rossi et al., 2007).
Catalysis and Synthetic Applications
In catalysis, a study by Dong et al. (2017) on alkoxycarbonylation of alkenes presented an advanced palladium catalyst system, which could potentially be applicable for the functionalization of compounds similar to "tert-Butyl 2-(2-tert-butyl-3-ethoxycarbonyl-5-methyl-1H-pyrrol-1-yl)ethylcarbamate." This work underscores the significance of catalyst design in improving reaction efficiency and expanding the range of accessible esters (Kaiwu Dong et al., 2017).
Novel Compounds and Potential Applications
Research also extends into the synthesis of novel compounds with potential pharmaceutical applications. For instance, the work by Zhao et al. (2017) on the synthesis of a key intermediate for omisertinib showcases the relevance of such pyrrole derivatives in the synthesis of biologically active compounds. Their optimized synthetic route emphasizes the practicality of producing complex molecules for pharmaceutical research (Bingbing Zhao et al., 2017).
properties
IUPAC Name |
ethyl 2-tert-butyl-5-methyl-1-[2-[(2-methylpropan-2-yl)oxycarbonylamino]ethyl]pyrrole-3-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H32N2O4/c1-9-24-16(22)14-12-13(2)21(15(14)18(3,4)5)11-10-20-17(23)25-19(6,7)8/h12H,9-11H2,1-8H3,(H,20,23) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LKXWCBHOGZJZGX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N(C(=C1)C)CCNC(=O)OC(C)(C)C)C(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H32N2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
tert-Butyl 2-(2-tert-butyl-3-ethoxycarbonyl-5-methyl-1H-pyrrol-1-yl)ethylcarbamate |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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